2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
CAS No.: 941911-36-0
Cat. No.: VC7246523
Molecular Formula: C23H30N2O5S
Molecular Weight: 446.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941911-36-0 |
|---|---|
| Molecular Formula | C23H30N2O5S |
| Molecular Weight | 446.56 |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
| Standard InChI | InChI=1S/C23H30N2O5S/c1-29-20-8-6-18(7-9-20)14-15-24-23(26)17-19-5-3-4-16-25(19)31(27,28)22-12-10-21(30-2)11-13-22/h6-13,19H,3-5,14-17H2,1-2H3,(H,24,26) |
| Standard InChI Key | YOKPUXBVOJBLON-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Introduction
Structural Features
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Core Structure: The compound integrates a piperidine ring substituted at position 2 with a sulfonamide group linked to a 4-methoxybenzene moiety. Additionally, it contains an acetamide group attached to a 4-methoxyphenylethyl chain.
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Molecular Formula: C20H28N2O4S
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Molecular Weight: Approximately 392.52 g/mol (calculated based on its molecular formula).
Key Functional Groups
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Sulfonamide Group (-SO2NH-): Contributes to hydrogen bonding and potential biological activity.
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Methoxy Groups (-OCH3): Present on both aromatic rings, enhancing lipophilicity and electronic properties.
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Piperidine Ring: Provides structural rigidity and potential interaction with biological targets.
Synthesis Pathways
While no direct synthesis route for this specific compound was identified in the provided sources, similar compounds have been synthesized using the following general strategies:
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Formation of the Piperidine Core:
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Piperidine derivatives are commonly prepared via reductive amination or cyclization reactions using precursors like ketones or aldehydes.
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Sulfonamide Coupling:
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The sulfonamide group can be introduced by reacting piperidine derivatives with sulfonyl chlorides in the presence of a base.
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Acetamide Formation:
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The acetamide moiety is typically formed through amidation reactions involving acetic acid derivatives and amines.
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Methoxy Substitution:
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Methoxy groups are introduced via methylation of hydroxylated aromatic precursors using reagents like dimethyl sulfate or methyl iodide.
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Pharmaceutical Relevance
Compounds with similar structural motifs (sulfonamides and piperidine derivatives) have demonstrated various pharmacological activities:
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Anticancer Agents: Sulfonamide derivatives are known for their cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting enzymes critical for tumor growth .
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Neurological Applications: Piperidine-based compounds often target monoamine transporters or receptors in the central nervous system .
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Anti-inflammatory Agents: Sulfonamides are also explored as modulators of immune responses.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H28N2O4S |
| Molecular Weight | ~392.52 g/mol |
| Functional Groups | Sulfonamide, Methoxy, Acetamide, Piperidine |
| Potential Applications | Anticancer, Neurological Disorders, Anti-inflammatory |
| Synthetic Challenges | Multi-step synthesis involving selective substitutions |
Research Gaps and Future Directions
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Biological Evaluation:
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No direct biological activity data for this compound was found in the provided sources. Future studies should evaluate its pharmacological potential through in vitro and in vivo assays.
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Structure-Activity Relationship (SAR):
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Modifications to the methoxy groups or sulfonamide moiety could optimize biological activity and reduce toxicity.
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Crystallographic Studies:
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Determination of its crystal structure would provide insights into molecular conformation and intermolecular interactions, aiding drug design efforts.
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